molecular formula C23H26N4OS B2581878 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1235059-18-3

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2581878
CAS RN: 1235059-18-3
M. Wt: 406.55
InChI Key: PXAHZPJAJAXPPP-UHFFFAOYSA-N
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Description

“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound with potential applications in scientific research. Its unique structure enables exploration of its potential as a catalyst, drug candidate, or an active ingredient in various fields .


Synthesis Analysis

The synthesis of piperidine derivatives, such as the compound , is a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Cancer Therapeutics

Piperidine derivatives have been studied for their potential in cancer treatment. The presence of a piperidine ring can enhance the cytotoxicity against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds have shown effectiveness against cancer cells, with modifications on the ring structure influencing their activity . The compound , with its piperidine and quinoxaline components, may similarly be investigated for its anticancer properties, particularly in structure-activity relationship studies to optimize its therapeutic potential.

Anti-Inflammatory Applications

The anti-inflammatory properties of piperidine derivatives have been explored through both in vitro and in silico approaches. Compounds with a piperidine moiety have demonstrated significant inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory process . This suggests that our compound could be a candidate for the development of new anti-inflammatory drugs, potentially offering improved efficacy or reduced side effects compared to existing medications.

Antimicrobial Activity

Quinoxaline derivatives have been recognized for their antimicrobial properties. They have been effective against a range of bacterial and fungal strains, with certain quinoxaline carboxamide compounds showing promising inhibition activities . The compound could be explored for its potential as an antimicrobial agent, possibly contributing to the fight against resistant strains of bacteria and fungi.

Drug Discovery and Design

The piperidine ring is a common element in drug design due to its versatility and presence in natural alkaloids. The compound’s structure could serve as a scaffold for the synthesis of a variety of biologically active piperidines. Researchers might utilize it in multicomponent reactions to create novel drugs with potential therapeutic applications across different medical fields .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in various fields, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-29-22-9-5-2-6-18(22)16-27-12-10-17(11-13-27)14-25-23(28)21-15-24-19-7-3-4-8-20(19)26-21/h2-9,15,17H,10-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAHZPJAJAXPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

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